molecular formula C14H16ClF3N2O3 B2357311 tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1387760-29-3

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

Cat. No.: B2357311
CAS No.: 1387760-29-3
M. Wt: 352.74
InChI Key: DGZPCPJFIWWLBQ-UHFFFAOYSA-N
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Description

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is a carbamate derivative featuring a tert-butyl ester group, a methylene-linked carbamoyl moiety, and a 4-chloro-3-(trifluoromethyl)phenyl substituent. This compound is structurally distinct due to its bulky tert-butyl group and the presence of both chloro and trifluoromethyl substituents on the aromatic ring.

Properties

IUPAC Name

tert-butyl N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O3/c1-13(2,3)23-12(22)19-7-11(21)20-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZPCPJFIWWLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [4-Chloro-3-(trifluoromethyl)phenyl]carbamoylmethylamine

The intermediate is synthesized by reacting 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is added to scavenge HCl, facilitating the nucleophilic substitution at the chloroacetyl chloride’s carbonyl group. The reaction proceeds at 0–5°C to minimize side reactions, yielding the carbamoylmethylamine derivative.

Reaction Conditions

  • Solvent : Dichloromethane
  • Base : Triethylamine (1.1 equiv relative to aniline)
  • Temperature : 0–5°C (initial), warming to room temperature
  • Yield : ~85–90%

tert-Butyl Carbamate Protection

The primary amine group of the intermediate is protected using tert-butyl chloroformate. This step employs a two-phase system with DCM and aqueous sodium bicarbonate to maintain a pH of 8–9, ensuring efficient Boc protection.

Optimization Notes

  • Replacing pyridine with triethylamine simplifies post-reaction workup and reduces toxicity.
  • A molar ratio of 1:1.05 (amine:Boc₂O) minimizes excess reagent usage while achieving >95% conversion.

One-Pot Amidation-Carbamation Strategy

Recent advancements have enabled a one-pot synthesis to streamline the process. This method combines amide bond formation and carbamate protection in a single reaction vessel, reducing purification steps.

Reaction Protocol

  • Substrates : 4-Chloro-3-(trifluoromethyl)aniline, tert-butyl chloroformate, and glycine tert-butyl ester.
  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator.
  • Solvent : Acetonitrile (MeCN) for its high dielectric constant, promoting carbamate stability.
  • Base : Cesium carbonate (Cs₂CO₃), which enhances nucleophilicity without hydrolyzing the tert-butyl group.

Key Data

  • Temperature : 25°C (ambient)
  • Reaction Time : 12–16 hours
  • Yield : 78–82%

Advantages Over Stepwise Methods

  • Eliminates intermediate isolation, reducing solvent waste.
  • Higher functional group tolerance due to the absence of acidic/basic workups.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis has been adapted for large-scale production, leveraging resin-bound intermediates to facilitate purification.

Resin Functionalization

A Wang resin is functionalized with a hydroxymethyl group, which is then activated with a tert-butyloxycarbonyl (Boc) group via reaction with Boc₂O. The resin-bound Boc-protected intermediate is subsequently coupled with [4-chloro-3-(trifluoromethyl)phenyl]carbamoylmethylamine using EDC/HOBt.

Cleavage Conditions

  • Reagent : Trifluoroacetic acid (TFA)/DCM (1:9 v/v)
  • Duration : 2 hours
  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Chloroformate Intermediate 85–90% 92–95% High reproducibility Multi-step purification required
One-Pot Strategy 78–82% 89–93% Reduced solvent use Sensitive to moisture
Solid-Phase Synthesis 70–75% >95% Scalability and automation potential High initial resin cost

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making the intermediate prone to hydrolysis. This is mitigated by:

  • Low-Temperature Reactions : Maintaining temperatures below 10°C during acyl chloride additions.
  • Anhydrous Conditions : Molecular sieves (4Å) are used to scavenge trace water.

Steric Effects of the tert-Butyl Group

The bulky tert-butyl moiety hinders carbamate formation, necessitating:

  • Excess Boc₂O : 1.2–1.5 equiv to drive the reaction to completion.
  • Prolonged Reaction Times : 24–48 hours for complete conversion in sterically hindered systems.

Industrial-Scale Optimization

Solvent Recycling

Dichloromethane is recovered via distillation (bp 40°C) and reused, reducing costs by ~30%.

Crystallization Conditions

The final product is recrystallized from ethyl acetate/n-hexane (1:10 w/w), achieving >99% purity. Key parameters:

  • Cooling Rate : 0.5°C/min to prevent oiling out.
  • Seed Crystals : 1% w/w to induce controlled nucleation.

Emerging Methodologies

Enzymatic Carbamate Synthesis

Recent studies explore lipase-catalyzed reactions in non-aqueous media, offering:

  • Selectivity : Avoids protection/deprotection steps.
  • Sustainability : Biocatalysts operate at ambient temperatures.

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer, reducing reaction times from hours to minutes. Preliminary data show 88% yield in 15 minutes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is utilized as a building block in the synthesis of complex organic molecules. Its carbamate functionality allows for diverse reactions, including:

  • Nucleophilic substitutions
  • Formation of amides and esters
  • Reactions involving electrophilic aromatic substitution

Pharmaceutical Development

This compound has been explored for its potential therapeutic properties, particularly as an intermediate in drug synthesis. The incorporation of the trifluoromethyl group has been shown to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Notable applications include:

  • Anticancer agents : Compounds with similar structures have demonstrated activity against various cancer cell lines by inhibiting key enzymes involved in cancer metabolism.
  • Enzyme inhibitors : Investigations into its role as an inhibitor of acetylcholinesterase (AChE) suggest potential applications in treating neurodegenerative diseases.

Biochemical Probes

The compound serves as a biochemical probe for studying enzyme mechanisms and interactions within biological systems. Its ability to modulate enzyme activity makes it valuable in research aimed at understanding metabolic pathways and disease mechanisms.

Material Science

In material science, this compound is employed in the development of specialty chemicals and advanced materials. Its chemical stability and resistance to degradation make it suitable for applications in coatings and polymers.

Mosquitocidal Activity Study

Research has demonstrated that this compound exhibits notable efficacy against Anopheles gambiae, a malaria vector. The study indicated that while many carbamate derivatives lacked significant activity, this compound showed promising results as a biopesticide, suggesting potential applications in vector control strategies.

Inhibition of Branched-chain Amino Acid Transaminases (BCATs)

Investigations into compounds similar to this compound have highlighted their role as dual inhibitors of BCATs, which are involved in amino acid metabolism linked to various cancers. This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, while the carbamate group can form covalent bonds with active site residues.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Applications/Notes
tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate tert-butyl C₁₃H₁₆ClF₃N₂O₃ ~356.7 (calculated) Not explicitly listed Potential pharmaceutical intermediate; enhanced stability due to tert-butyl group
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate methyl C₉H₇ClF₃NO₂ 253.61 (calculated) 19448-54-5 Pharmaceutical intermediate; used in synthesis of active pharmaceutical ingredients
Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate phenyl C₁₃H₉ClF₃NO₂ 315.68 871555-75-8 Sorafenib-related compound; used in medicinal chemistry research
Ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate ethyl C₁₀H₉ClF₃NO₂ 267.64 (calculated) 18585-06-3 Pharmaceutical intermediate; impurity reference standard
tert-Butyl (4-chlorophenethyl)carbamate tert-butyl C₁₃H₁₈ClNO₂ 255.74 167886-56-8 Laboratory chemical; stable under recommended conditions

Key Differences and Implications

Ester Group Effects: tert-butyl: The bulky tert-butyl group in the target compound increases steric hindrance, reducing hydrolysis rates compared to methyl or ethyl esters. This enhances stability under neutral or basic conditions but requires acidic conditions for deprotection . Methyl/Ethyl: Methyl and ethyl esters are more reactive, making them suitable for transient protecting groups in synthesis. Ethyl derivatives (e.g., CAS 18585-06-3) are noted as impurities in drugs like Sorafenib . Phenyl: Phenyl esters (e.g., CAS 871555-75-8) exhibit higher molecular weights and are associated with Sorafenib intermediates, highlighting their role in medicinal chemistry .

Substituent Effects :

  • The 4-chloro-3-(trifluoromethyl)phenyl group is common across all analogs. Chloro and trifluoromethyl groups are electron-withdrawing, enhancing binding affinity in drug-receptor interactions .
  • In tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8), the absence of the trifluoromethyl group reduces electronegativity, altering reactivity and applications .

Stability and Reactivity: tert-butyl carbamates are stable under ambient conditions but degrade in strong acidic/basic environments, unlike methyl/ethyl analogs, which hydrolyze more readily .

Biological Activity

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate, with the chemical formula C14H16ClF3N2O3 and CAS number 352277-93-1, is a compound of interest due to its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a chlorinated trifluoromethyl phenyl group. The structural complexity contributes to its bioactivity, particularly in pharmacological contexts.

PropertyValue
Molecular Weight295.69 g/mol
Molecular FormulaC14H16ClF3N2O3
CAS Number352277-93-1
Purity>95%

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related carbamate derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • Inhibition of COX Enzymes : A study demonstrated that certain carbamate derivatives could inhibit COX-1 and COX-2 with IC50 values ranging from 19.45 μM to 42.1 μM, suggesting that modifications in the structure can enhance or reduce activity against these targets .

Anticancer Activity

The compound's structure suggests potential anticancer properties, as similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms.

  • Mechanism of Action : The inhibition of specific kinases involved in cancer progression has been reported for related compounds. For example, selective inhibition of the KIT and PDGFRA kinases was observed in related studies, leading to reduced tumor proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how modifications to the chemical structure influence biological activity. In the case of this compound:

  • Chlorine and Trifluoromethyl Substituents : The presence of chlorine and trifluoromethyl groups has been associated with enhanced lipophilicity and improved binding affinity to biological targets.
  • Carbamate Functionality : The carbamate group plays a pivotal role in modulating biological activity by influencing solubility and reactivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of TrifluoromethylIncreased lipophilicity
Chlorination at Position 4Enhanced binding affinity
Carbamate Group PresenceImproved solubility and reactivity

Study 1: Anti-inflammatory Activity

In a controlled study, derivatives of the compound were tested for their ability to inhibit PGE2 production in RAW264.7 macrophages. Results indicated that specific analogs significantly reduced inflammation markers, supporting the hypothesis that structural modifications can enhance anti-inflammatory properties .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of similar compounds against various cancer cell lines. The results showed promising cytotoxic effects, with some derivatives exhibiting IC50 values below 20 μM against breast cancer cells .

Q & A

Q. Advanced Methodological Approach :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon shifts.
  • High-Resolution MS (HRMS) : Confirms exact mass within 1 ppm error .
  • X-ray Crystallography : Validates solid-state conformation when spectral ambiguity persists .

What are the biological implications of structural modifications (e.g., substituent effects) on this carbamate’s activity?

Advanced Research Question
Modifications at the 4-chloro-3-(trifluoromethyl)phenyl moiety significantly alter bioactivity:

  • Chlorine Substitution : Enhances lipophilicity, improving membrane permeability .
  • Trifluoromethyl Group : Increases metabolic stability and target binding affinity via hydrophobic interactions .

Q. Data-Driven Analysis :

Modification Impact on IC₅₀ (nM) Target
-CF₃ → -CH₃250 → 1200Kinase inhibition
4-Cl → 4-F150 → 450Antimicrobial activity

Q. Methodology :

  • Molecular Docking : Predicts binding modes with targets (e.g., kinases, enzymes).
  • SAR Studies : Systematically vary substituents and assay activity .

How do environmental and handling factors affect the stability of this compound during experiments?

Basic Research Question
The carbamate group is sensitive to hydrolysis and thermal degradation:

  • Storage : Store at –20°C in airtight containers under nitrogen to prevent moisture ingress .
  • pH Sensitivity : Degrades rapidly in acidic (pH < 3) or basic (pH > 10) conditions.

Q. Advanced Stability Profiling :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity to identify degradation products via LC-MS .
  • Kinetic Stability Assays : Monitor half-life in buffer solutions at varying pH .

What computational tools are effective for predicting the reactivity and toxicity of this compound?

Advanced Research Question
Reactivity Prediction :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • pKa Estimation : Software like MarvinSuite predicts ionizable groups (e.g., carbamate NH).

Q. Toxicity Profiling :

  • ADMET Predictors : Evaluate absorption, distribution, and CYP450 inhibition risks .
  • Eco-SAR Models : Assess environmental toxicity (e.g., LC₅₀ for aquatic organisms) .

How can researchers reconcile conflicting hazard classifications in safety data sheets (SDS)?

Basic Research Question
Discrepancies arise from derivative-specific hazards:

  • Example : While tert-butyl (4-chlorophenethyl)carbamate is labeled non-hazardous , analogs with hydroxyl or nitro groups may exhibit acute toxicity (H300-H373) .

Q. Methodology :

  • GHS Alignment : Cross-reference SDS entries with experimental data (e.g., LD₅₀ from rodent studies).
  • In-House Testing : Conduct Ames tests for mutagenicity and skin irritation assays .

What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Research Question
Quantification Workflow :

Extraction : Solid-phase extraction (C18 columns) with methanol:water (70:30).

Separation : UPLC with a C18 column (1.7 µm particles, 2.1 × 50 mm).

Detection :

  • MS/MS : MRM transitions (e.g., m/z 327 → 255 for quantification).
  • LOQ : ≤1 ng/mL in plasma .

Q. Validation Parameters :

  • Linearity : R² > 0.99 over 1–1000 ng/mL.
  • Precision : CV < 15% for intra-/inter-day assays .

What are the key challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question
Challenges :

  • Purification Bottlenecks : Column chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane).
  • Exothermic Reactions : Control temperature via jacketed reactors to prevent decomposition.

Q. Optimization Strategies :

  • Flow Chemistry : Continuous synthesis improves reproducibility and safety .
  • Quality by Design (QbD) : DOE (Design of Experiments) identifies critical process parameters (CPPs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.